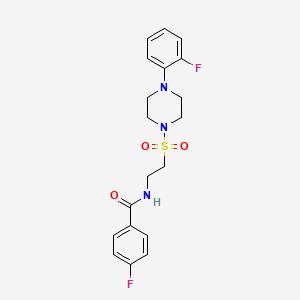

4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N3O3S/c20-16-7-5-15(6-8-16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-4-2-1-3-17(18)21/h1-8H,9-14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPSFZKIGPUQIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the piperazine intermediate: The reaction between 2-fluorophenylamine and piperazine in the presence of a suitable solvent and catalyst forms the intermediate 4-(2-fluorophenyl)piperazine.

Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, yielding 4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl intermediate.

Amidation: Finally, the intermediate undergoes amidation with 4-fluorobenzoyl chloride to form the target compound, 4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the fluorinated aromatic ring.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced forms of the sulfonyl group or defluorinated products.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms or modifications on the piperazine ring.

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that derivatives of piperazine compounds can exhibit antidepressant-like effects. The structural components of 4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide may enhance serotonin and norepinephrine levels in the brain, which are critical for mood regulation .

2. Anticancer Properties

Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The sulfonamide moiety in this compound may play a role in modulating these pathways, making it a candidate for further investigation in oncology .

3. Neurological Applications

The compound's interaction with neurotransmitter receptors suggests potential use in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to exert effects on central nervous system targets, including receptors involved in anxiety and depression .

Case Studies

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated benzamide moiety allows for strong binding affinity to these targets, potentially modulating their activity. The piperazine ring and sulfonyl group contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Ring

4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide

- Key Difference : The 2-fluorophenyl group in the target compound is replaced with a 2-methoxyphenyl moiety.

- This analogue may exhibit distinct pharmacokinetic profiles due to differences in lipophilicity and hydrogen-bonding capacity .

4-fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide (S 14506)

- Key Difference : A bulky 7-methoxynaphthalen-1-yl group replaces the 2-fluorophenyl substituent.

- Impact : This modification confers high selectivity for 5-HT1A receptors over dopamine receptors, demonstrating that aromatic bulk and substitution position critically influence receptor specificity. The naphthalene system enhances π-π stacking interactions, improving binding affinity .

4-(thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide

- Key Difference : The piperazine substituent is a 3-(trifluoromethyl)phenyl group, and the linker includes an ethoxy spacer.

- Impact : The trifluoromethyl group enhances metabolic resistance and hydrophobicity, favoring blood-brain barrier penetration. The ethoxy linker may increase conformational flexibility compared to the sulfonyl group in the target compound .

Linker Group Modifications

N-(2-(2-(4-(2-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide

- Key Difference: A cyano group on the phenyl ring and an ethoxy linker replace the sulfonyl-ethyl group.

- The ethoxy linker reduces steric hindrance, possibly improving synthetic yields (27% vs. 61% for similar compounds) .

Functional Group Replacements

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

- Key Difference : The piperazine-sulfonyl-ethyl chain is replaced with a dihydrothienylidene scaffold.

- Crystallographic data (R factor = 0.034) confirm a planar structure, contrasting with the flexible ethyl-sulfonyl linker in the target compound .

Key Observations:

- Synthetic Yields: The trifluoromethyl-substituted compound achieved a higher yield (61%) than the cyano analogue (27%), likely due to steric and electronic effects during purification .

- Receptor Selectivity : Bulky substituents (e.g., naphthalenyl in S 14506) shift activity from dopamine to serotonin receptors, while smaller groups (e.g., 2-fluorophenyl) may favor dopamine receptor interactions .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Fluorine and sulfonyl groups enhance solubility and metabolic stability compared to methoxy or naphthalenyl substituents.

- Aromatic Bulk : Larger aromatic systems (e.g., naphthalene) improve receptor selectivity via enhanced hydrophobic interactions, but may reduce bioavailability .

Q & A

Q. What are the key functional groups in this compound, and how do they influence its synthetic design?

The compound contains a fluorobenzamide core , a piperazine ring substituted with a 2-fluorophenyl group, and a sulfonylethyl linker . The sulfonyl group enhances metabolic stability and hydrogen-bonding potential, while the fluorophenyl and benzamide moieties contribute to π-π stacking and receptor interactions. Synthetic strategies often prioritize sequential coupling of these groups:

Q. What safety precautions are critical when handling this compound?

Based on structurally similar piperazine derivatives:

Q. How can purification challenges be addressed during synthesis?

Q. What initial biological screening assays are recommended?

- Receptor Binding : Screen against serotonin (5-HT1A) and dopamine (D3) receptors due to structural similarity to PET probes (e.g., 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide) .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC50 thresholds <10 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?

- Piperazine Substitutions : Replace 2-fluorophenyl with 2,3-dichlorophenyl to enhance D3 receptor affinity (Ki <1 nM vs. 145 nM for 2-fluorophenyl) .

- Linker Modifications : Shorten the sulfonylethyl chain to reduce off-target binding to σ receptors.

- Fluorine Positioning : Ortho-fluorine on benzamide improves metabolic stability; para-fluorine may enhance CNS penetration .

Q. What computational methods validate target interactions?

Q. How can contradictory binding data across studies be resolved?

Q. What structural insights does X-ray crystallography provide?

Q. How does fluorination impact pharmacokinetics?

Q. What strategies mitigate off-target effects in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.